molecular formula C11H12ClNO4 B13757575 2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid

2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid

Cat. No.: B13757575
M. Wt: 257.67 g/mol
InChI Key: VSLDLJZIYPZOPZ-UHFFFAOYSA-N
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Description

2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid is a complex organic compound with a unique structure that includes an amino group, a chloromethyl group, a ketone, and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of amino alcohols with nitriles, carboxylic acids, and aldehydes . The reaction conditions typically require a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid involves its interaction with various molecular targets. The amino and chloromethyl groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ketone group can participate in redox reactions, altering the redox state of cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(hydroxymethyl)-3-oxo-3-phenylmethoxypropanoic acid
  • 2-Amino-2-(bromomethyl)-3-oxo-3-phenylmethoxypropanoic acid
  • 2-Amino-2-(iodomethyl)-3-oxo-3-phenylmethoxypropanoic acid

Uniqueness

2-Amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its hydroxymethyl, bromomethyl, and iodomethyl analogs. This makes it particularly useful in substitution reactions and as a precursor for further functionalization .

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

2-amino-2-(chloromethyl)-3-oxo-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C11H12ClNO4/c12-7-11(13,9(14)15)10(16)17-6-8-4-2-1-3-5-8/h1-5H,6-7,13H2,(H,14,15)

InChI Key

VSLDLJZIYPZOPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCl)(C(=O)O)N

Origin of Product

United States

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